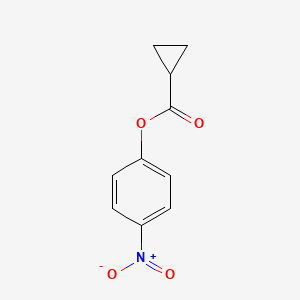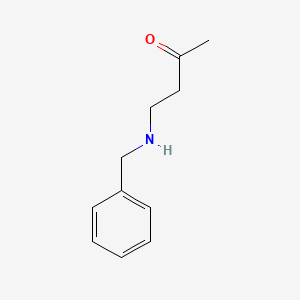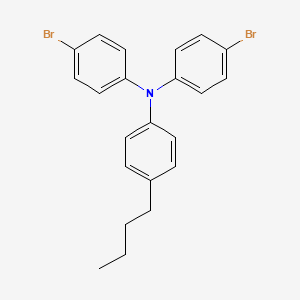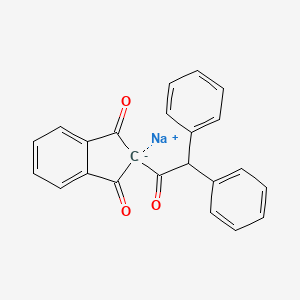
Diphacinone-sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphacinone-sodium is a synthetic anticoagulant rodenticide belonging to the indandione class. It is widely used for controlling rodent populations such as rats, mice, voles, and squirrels. This compound works by inhibiting the synthesis of vitamin K-dependent clotting factors, leading to internal bleeding and death in rodents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of diphacinone-sodium involves the cyclization of 1,1-diphenylacetone with dimethyl phthalate and sodium methoxide. The key intermediate, 1,1-diphenylacetone, is first purified to a high degree of purity (over 95%) through distillation under reduced pressure. The cyclization reaction is then carried out to produce this compound with a content of over 90% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and product purity. The final product is subjected to rigorous quality control measures to meet international standards .
Analyse Des Réactions Chimiques
Types of Reactions
Diphacinone-sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Diphacinone-sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of anticoagulant mechanisms and synthesis of related compounds.
Biology: Researchers use it to study the effects of anticoagulants on rodent populations and their impact on ecosystems.
Medicine: It serves as a reference compound in the development of new anticoagulant drugs and in toxicological studies.
Industry: It is employed in the formulation of rodenticides for agricultural and urban pest control
Mécanisme D'action
Diphacinone-sodium acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors II, VII, IX, and X in the liver. This inhibition leads to a deficiency in these clotting factors, resulting in impaired blood clotting and internal bleeding in rodents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Warfarin: Another anticoagulant rodenticide with a similar mechanism of action but shorter half-life.
Bromethalin: A neurotoxin rodenticide that acts by damaging the central nervous system of rodents.
Chlorophacinone: An indandione anticoagulant similar to diphacinone-sodium but with different potency and toxicity profiles
Uniqueness
This compound is unique due to its longer activity compared to warfarin and its lower risk of acute toxicosis in non-target species. It is also more effective in controlling rodent populations that have developed resistance to other anticoagulants .
Propriétés
Numéro CAS |
42721-99-3 |
|---|---|
Formule moléculaire |
C23H15NaO3 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
sodium;2-(2,2-diphenylacetyl)inden-2-ide-1,3-dione |
InChI |
InChI=1S/C23H15O3.Na/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19H;/q-1;+1 |
Clé InChI |
TURJLPVZRPWSJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)[C-]3C(=O)C4=CC=CC=C4C3=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

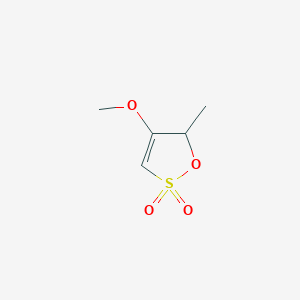
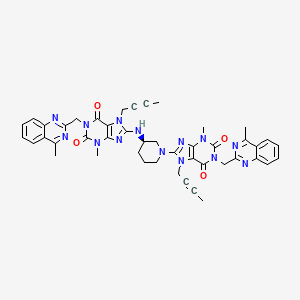
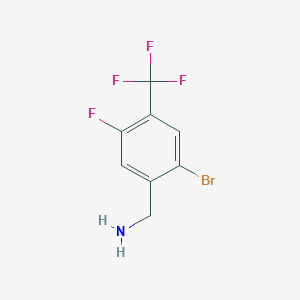



![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)


